molecular formula C7H4Br2F3NO B042295 2,6-Dibromo-4-(trifluoromethoxy)aniline CAS No. 88149-49-9

2,6-Dibromo-4-(trifluoromethoxy)aniline

Cat. No.: B042295
CAS No.: 88149-49-9
M. Wt: 334.92 g/mol
InChI Key: JBSWOEGXMADXOU-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(trifluoromethoxy)aniline, also known as this compound, is a useful research compound. Its molecular formula is C7H4Br2F3NO and its molecular weight is 334.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of New Benzodiazepines : Trifluoromethoxy-substituted anilines like 2,6-Dibromo-4-(trifluoromethoxy)aniline undergo hydrogen/lithium permutation (metalation), which can be key in synthesizing new benzodiazepines through organometallic reagents (Leroux, Castagnetti, & Schlosser, 2003).

  • Discovery of Pharmaceuticals and Functional Materials : A protocol involving ortho-trifluoromethoxylated aniline derivatives aids in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

  • Agrochemical Intermediate : 2,6-Dichloro-4-trifluoromethyl aniline, closely related to this compound, serves as an intermediate for efficient, low toxic pesticides and herbicides (Zhou Li-shan, 2002).

  • High-Yield Synthesis Process : An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, significant for agrochemicals, yields a high reaction yield and purity (Ding Zhi-yuan, 2011).

  • Energy Conversion in Solar Cells : Novel polymers based on derivatives of aniline improve energy conversion efficiency in dye-sensitized solar cells (Shahhosseini et al., 2016).

  • Fungicidal Activities : N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methoxy-4-(trifluoromethyl)thiazol-5-ylcarboxamide exhibits potent fungicidal activities against Rhizoctonia solani (Liu et al., 2017).

  • Insecticide Synthesis : The compound is used in the synthesis of Novaluron, a novel insecticide, with significant yield and purity (Wen Zi-qiang, 2008).

Safety and Hazards

2,6-Dibromo-4-(trifluoromethoxy)aniline is harmful if swallowed or inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment and face protection should be worn when handling this chemical . It should not be allowed to come into contact with the skin, eyes, or clothing . It should only be used under a chemical fume hood, and inhalation or ingestion should be avoided .

Future Directions

2,6-Dibromo-4-(trifluoromethoxy)aniline is used in the synthesis of novel pyridylpyrazole acid derivatives, which are used in the preparation of agricultural insecticides . This suggests potential future directions in the development of new insecticides.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of novel pyridylpyrazole acid derivatives . These derivatives are often used in the preparation of agricultural insecticides , suggesting that the compound may target certain enzymes or receptors in insects.

Action Environment

The action, efficacy, and stability of 2,6-Dibromo-4-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a cool place, away from strong oxidizing agents . It’s also insoluble in water , which could affect its distribution and action in an aqueous environment

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the synthesis of novel pyridylpyrazole acid derivatives . These derivatives may interact with various enzymes and proteins, but the specific nature of these interactions is not currently known.

Cellular Effects

Given its use in the synthesis of insecticides , it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

2,6-dibromo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSWOEGXMADXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371612
Record name 2,6-Dibromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88149-49-9
Record name 2,6-Dibromo-4-trifluoromethoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88149-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-trifluoromethoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF477YZ64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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